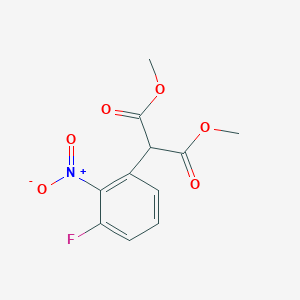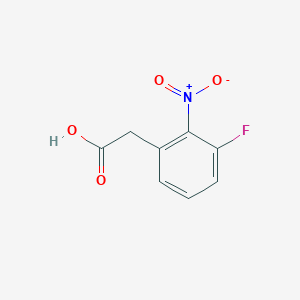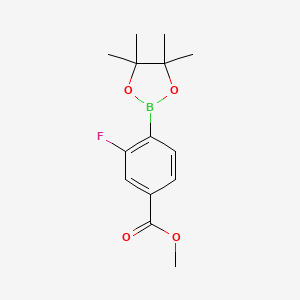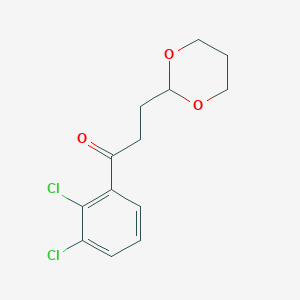
2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, derivatives of 1,4-dioxan are synthesized and their properties determined in one study , which could be relevant to understanding the dioxan moiety in the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of palladium-catalyzed reactions , oxidative polycondensation , and direct reactions in specific media . For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols is a method that could potentially be adapted for the synthesis of compounds with dioxan structures . Additionally, the preparation of diethers of 2,3-dichloro-1,4-dioxan with phenol and p-nitrophenol provides a direct example of synthesizing compounds with dichloro-dioxan moieties.
Molecular Structure Analysis
The molecular structures of compounds are confirmed using various spectroscopic techniques such as FT-IR, UV–vis, 1H-NMR, 13C NMR, and 77Se NMR . These techniques could be employed to analyze the molecular structure of "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone" as well. The configuration around the double bond of synthesized compounds is established by X-ray diffraction analysis , which could also be useful for determining the stereochemistry of the compound .
Chemical Reactions Analysis
The papers describe several chemical reactions, including oxidative polymerization , palladium-catalyzed oxidative aminocarbonylation-cyclization , and direct reactions in trimethylchlorosilane medium . These reactions are indicative of the types of chemical transformations that could be applied to similar compounds, potentially including "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques such as TG–DTA, DSC, gel permeation chromatography (GPC), solubility tests, and electrical conductivity measurements . These methods could be used to determine the properties of "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone". The synthesis of derivatives of 1,4-dioxan and their properties determination is particularly relevant, as it provides information on the behavior of compounds with dioxan rings, which is a component of the compound of interest.
Applications De Recherche Scientifique
Semisynthesis of Natural Methoxylated Propiophenones
A study by Joshi, Sharma, and Sinha (2005) discusses the semisynthesis of natural methoxylated propiophenones using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane. This process involved microwave and ultrasound-assisted techniques, highlighting a practical approach for synthesizing phenylpropenes and propiophenones (Joshi, Sharma, & Sinha, 2005).
Synthesis of Halogeno-1,4-Dioxans and Derivatives
Ardrey and Cort (1970) investigated the reaction of trans-2,3-dichloro-1,4-dioxan with various compounds, leading to the synthesis of bi-1,3-dioxan-2-yl derivatives. This research provides insights into the potential applications of dichlorodioxan in synthesizing complex organic structures (Ardrey & Cort, 1970).
Derivatives of 1,4‐Dioxan
Research by Tellegen (2010) explored the synthesis of various 1,4-dioxan derivatives, including the diethers of 2,3-dichloro-1,4-dioxan. This study contributes to understanding the chemical properties and potential applications of dioxan derivatives in scientific research (Tellegen, 2010).
Dehydrogenation of Alcohols by Quinones
Ohki, Nishiguchi, and Fukuzumi (1979) studied the dehydrogenation of benzyl-type alcohols using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This research highlights the chemical reactions and potential applications of DDQ in scientific studies, particularly in the context of alcohol dehydrogenation (Ohki, Nishiguchi, & Fukuzumi, 1979).
Synthesis of Benzodioxine and Benzoxazine Derivatives
Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives using 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This study provides insights into new methods of synthesizing complex organic compounds (Gabriele et al., 2006).
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIFKCTOPNEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646049 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-45-4 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

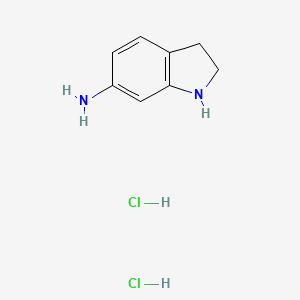
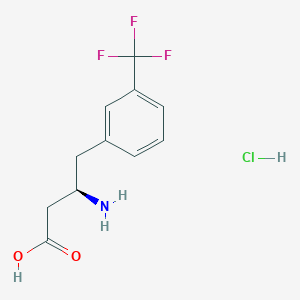
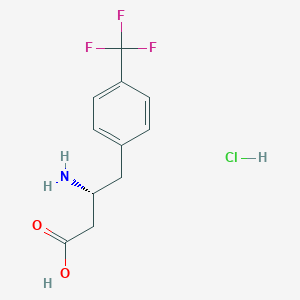


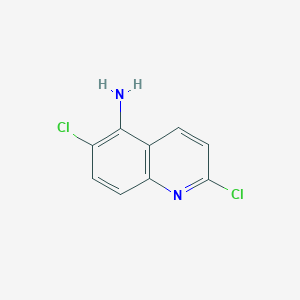

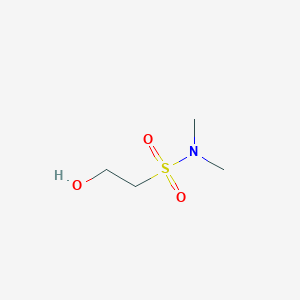


![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
